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Compound of Interest

Compound Name: Dimethyl 2-anilinobut-2-enedioate

Cat. No.: B3191441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl 2-anilinobut-2-enedioate (CAS No. 54494-74-5), a compound of interest in organic

synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra

in public databases, this guide combines theoretical predictions based on its chemical structure

with available data from analogous compounds. The information is presented to facilitate the

identification and characterization of this molecule in a research and development setting.

Introduction
Dimethyl 2-anilinobut-2-enedioate is an enaminone, a class of organic compounds

characterized by an amine group conjugated to a carbonyl group through a carbon-carbon

double bond.[1] This structural motif imparts unique chemical reactivity and potential biological

activity. The molecule's full chemical name is dimethyl 2-(phenylamino)but-2-enedioate, and its

molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol .[2] Accurate

spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for

elucidating its role in various chemical reactions.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for Dimethyl 2-
anilinobut-2-enedioate based on its structure and known spectral data of similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~10.0 - 11.0 Singlet (broad) 1H N-H

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O.

~7.20 - 7.40 Multiplet 2H Ar-H (meta)

Aromatic protons

of the aniline

ring.

~7.00 - 7.15 Multiplet 3H
Ar-H (ortho,

para)

Aromatic protons

of the aniline

ring.

~5.50 - 5.80 Singlet 1H =C-H Olefinic proton.

~3.70 Singlet 3H -OCH₃
Methyl ester

protons.

~3.60 Singlet 3H -OCH₃
Methyl ester

protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Notes

~168.0 C=O Ester carbonyl carbon.

~165.0 C=O Ester carbonyl carbon.

~150.0 =C-N
Olefinic carbon attached to

nitrogen.

~140.0 Ar-C (ipso)
Aromatic carbon attached to

nitrogen.

~129.0 Ar-C Aromatic carbons.

~124.0 Ar-C Aromatic carbons.

~120.0 Ar-C Aromatic carbons.

~95.0 =C-H
Olefinic carbon attached to

hydrogen.

~51.0 -OCH₃ Methyl ester carbon.

~50.0 -OCH₃ Methyl ester carbon.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Sharp N-H stretch

~3100 - 3000 Medium C-H stretch (aromatic)

~3000 - 2850 Medium C-H stretch (aliphatic)

~1720 - 1700 Strong C=O stretch (ester)

~1660 - 1640 Strong C=O stretch (conjugated ester)

~1620 - 1600 Strong C=C stretch (alkene)

~1600, ~1500 Medium C=C stretch (aromatic)

~1250 - 1150 Strong C-O stretch (ester)

~750, ~690 Strong
C-H bend (aromatic,

monosubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion Notes

235 [M]⁺ Molecular ion peak.

204 [M - OCH₃]⁺ Loss of a methoxy radical.

176 [M - COOCH₃]⁺
Loss of a carbomethoxy

radical.

119 [C₆H₅NH=C=O]⁺

Fragment resulting from

cleavage of the butenedioate

chain.

93 [C₆H₅NH₂]⁺ Aniline fragment.

77 [C₆H₅]⁺ Phenyl fragment.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

structure and purity of the compound.

Materials and Equipment:

Dimethyl 2-anilinobut-2-enedioate sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃

containing 0.03% TMS in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A larger number of scans will be required due to the low natural abundance of ¹³C

(typically 1024 or more scans).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and

reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

Dimethyl 2-anilinobut-2-enedioate sample

Infrared spectrometer (e.g., FTIR)

Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory

Mortar and pestle (for KBr pellet method)

Solvent (e.g., chloroform or dichloromethane) for thin film method

Procedure (Thin Film Method):

Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.

Apply a drop of the solution to a KBr or NaCl plate.

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
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Place the plate in the sample holder of the IR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with a clean, empty sample holder and subtract it from the

sample spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

Dimethyl 2-anilinobut-2-enedioate sample

Mass spectrometer (e.g., with Electron Ionization - EI source)

Solvent (e.g., methanol or acetonitrile)

Sample vials

Procedure (Electron Ionization - EI):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the ionization energy (typically 70 eV for EI).

Sample Introduction: Introduce the sample into the ion source. This can be done via direct

infusion or through a gas or liquid chromatograph.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Dimethyl 2-anilinobut-2-enedioate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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